molecular formula C14H12N2O3 B12454588 2-methyl-N-(4-nitrophenyl)benzamide

2-methyl-N-(4-nitrophenyl)benzamide

Cat. No.: B12454588
M. Wt: 256.26 g/mol
InChI Key: IBTWJUBGHVXYQY-UHFFFAOYSA-N
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Description

2-methyl-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzamide, where the benzamide core is substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of greener solvents and catalysts can also be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2-methyl-N-(4-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

    Hydrolysis: 2-methylbenzoic acid and 4-nitroaniline.

Scientific Research Applications

2-methyl-N-(4-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.

Comparison with Similar Compounds

2-methyl-N-(4-nitrophenyl)benzamide can be compared with other benzamide derivatives such as:

    N-(4-nitrophenyl)benzamide: Lacks the methyl group at the 2-position, which may affect its reactivity and biological activity.

    2-methyl-N-(4-aminophenyl)benzamide:

    N-(2-methyl-4-nitrophenyl)benzamide: The positions of the methyl and nitro groups are different, leading to variations in their chemical behavior and uses.

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-methyl-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-10-4-2-3-5-13(10)14(17)15-11-6-8-12(9-7-11)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

IBTWJUBGHVXYQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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